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Feature

Cephalochromin

Venetoclax (VENCLEXTA)

Development
Stage

Class | Target

Primary MoA

Early preclinical research (in vitro) [1]

Natural compound from fungi; molecular
targets under investigation (e.g., MCL-1,
survivin) [1]

Induces apoptosis via mitochondrial
damage, autophagy; reduces MCL-1 [1]

FDA-approved drug; standard of care
for AML patients ineligible for intensive
chemotherapy [2]

Small molecule, BH3-mimetic; selective

B-cell ymphoma 2 (BCL-2) inhibitor [2]

Inhibits BCL-2, activating the
mitochondrial apoptosis pathway [3] [4]

Reported Efficacy | - Synergistically induces apoptosis with Venetoclax in resistant cell lines (e.g., >95%
| Rep y | - Synerg y pop (e.g.,

apoptosis in OCI-AML3 cells) [1]

e |C~50~ values in AML cell lines: 0.45 to >20 pM [1] | - Combined with Azacitidine in clinical trials:
Composite CR/CRI rate: 67%; Median Overall Survival: 17.5 months [2] | | Resistance Mechanisms
| Information not available in search results. | Upregulation of other anti-apoptotic proteins (e.g., MCL-
1, BCL-XL); mutations in signaling pathways (FLT3, RAS) [3] [4] |

Detailed Experimental Data & Protocols

The following tables provide more detailed data from the key experiments cited in the search results.

© 2026 Smolecule. All rights reserved.

1/6

Tech Support


https://www.smolecule.com/products/s560021?utm_src=pdf-body
https://www.smolecule.com/products/s560021?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10430333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10430333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10430333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9997087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9318140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10430333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10430333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9997087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9318140/
https://www.smolecule.com/products/s560021?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Table 1: Cephalochromin Cytotoxicity Profile (In Vitro) This data is from a study treating 12 AML cell

lines with cephalochromin for 72 hours [1].

Cell Line ICs0 (M) Notes | Context

Multiple AML lines Ranged from ICso varied significantly across different cell
0.45 to >20 models.

Healthy peripheral blood 3.7t0 8.8 Suggests a potentially favorable therapeutic

mononuclear cells (PBMCs) window versus cancerous cells.

Table 2: Key Cephalochromin-Venetoclax Combination Study This data is from in vitro experiments

demonstrating synergistic apoptosis [1].

Parameter Experimental Detail

Cell Lines OCI-AML3 (Venetoclax-resistant), U-937, Kasumi-1

Treatment Low concentrations of Venetoclax + Cephalochromin

Key Finding Synergistic induction of apoptosis (>95% of cells in OCI-AML3 model)

| Proposed Molecular Mechanisms | - Increased PARP1 cleavage and yH2AX levels (indicating DNA

damage)

¢ Reduction of MCL-1 protein
e Reduced SQSTM1/p62 levels (suggesting induction of autophagy) |

Table 3: Key Clinical Efficacy of Venetoclax-Based Therapy This data is from a pivotal clinical trial

(phase Ib/II) for newly diagnosed AML patients ineligible for intensive chemotherapy [2].

Result (Venetoclax +

Efficacy Endpoint L N
Azacitidine/Decitabine)

Overall Response Rate (ORR) 68%
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) . Result (Venetoclax +
Efficacy Endpoint - L
Azacitidine/Decitabine)

Complete Remission (CR) Rate 37%

CR with incomplete hematologic recovery (CRi) 30%

Rate

Composite CR+CRIi Rate 67%
Median Overall Survival (OS) 17.5 months

Mechanisms of Action and Signaling Pathways

The following diagram synthesizes the mechanisms of action for both compounds based on the search

results, illustrating how their combination can be synergistic.
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Mechanisms of Cephalochromin and Venetoclax in AML
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Click to download full resolution via product page

Interpretation of Available Evidence

The search results clearly indicate that cephalochromin and venetoclax are at vastly different stages of

development.
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e Cephalochromin is a promising preclinical candidate. Its most significant reported value is its
potential to overcome venetoclax resistance by targeting MCL-1, a known resistance mechanism, and
inducing DNA damage and autophagy [1]. All data is from laboratory cell line models.

¢ Venetoclax is an established clinical therapy. Its efficacy and safety profile are well-documented in
large human trials, and it forms the backbone of standard low-intensity regimens for AML [5] [2].
Research now focuses on overcoming its resistance, which is where compounds like
cephalochromin are of interest [3] [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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